Chrysin-7-O-glucoronide is a natural product found in Aria edulis with data available.
Chrysin-7-O-beta-D-glucoronide
CAS No.:
Cat. No.: VC13786140
Molecular Formula: C21H18O10
Molecular Weight: 430.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H18O10 |
---|---|
Molecular Weight | 430.4 g/mol |
IUPAC Name | 3,4,5-trihydroxy-6-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C21H18O10/c22-11-6-10(29-21-18(26)16(24)17(25)19(31-21)20(27)28)7-14-15(11)12(23)8-13(30-14)9-4-2-1-3-5-9/h1-8,16-19,21-22,24-26H,(H,27,28) |
Standard InChI Key | IDRSJGHHZXBATQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Introduction
Chemical Structure and Natural Occurrence
Molecular Characteristics
Chrysin-7-O-β-D-glucuronide is a flavone glycoside formed through the conjugation of chrysin (5,7-dihydroxyflavone) with β-D-glucuronic acid at the 7-hydroxyl position. Its molecular structure (Fig. 1) includes a flavone backbone with hydroxyl groups at positions 5 and 7, and a glucuronide moiety attached via an O-glycosidic bond .
Table 1: Key Molecular Properties of Chrysin-7-O-β-D-Glucuronide
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₁₈O₁₀ | |
Molecular Weight | 430.36 g/mol | |
Density | 1.7 ± 0.1 g/cm³ | |
Boiling Point | 787.8 ± 60.0 °C | |
CAS Number | 35775-49-6 |
Natural Sources and Biosynthesis
This compound is primarily extracted from Scutellaria baicalensis (Chinese skullcap), where it coexists with other flavonoids such as baicalin and wogonin . The biosynthesis involves UDP-glucuronosyltransferase (UGT)-mediated glucuronidation of chrysin, a process critical for enhancing its solubility and biological activity . Recent phytochemical analyses have also identified trace amounts in Scutellaria indica and Aria edulis .
Pharmacokinetics and Metabolism
Absorption and Bioavailability
Chrysin-7-O-β-D-glucuronide exhibits poor oral bioavailability (<1%) due to rapid phase II metabolism and efflux transporter activity . Key factors limiting systemic exposure include:
-
Low aqueous solubility: Restricts passive diffusion across intestinal epithelia .
-
UGT-mediated glucuronidation: UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A9) catalyze extensive metabolism in the liver and intestines .
-
Efflux transporters: Breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2) mediate biliary excretion .
Enterohepatic Recycling
Despite low systemic levels, chrysin-7-O-β-D-glucuronide undergoes efficient enterohepatic recycling. After biliary excretion, gut microbiota hydrolyze the glucuronide moiety, regenerating free chrysin, which is reabsorbed or further metabolized . This recycling prolongs its residence time in the gastrointestinal (GI) tract, making it suitable for treating GI-specific conditions .
Table 2: Pharmacokinetic Parameters in Preclinical Studies
Parameter | Value (Mean ± SD) | Model System | Source |
---|---|---|---|
Tₘₐₓ | 2–6.6 hours | Rodents | |
Half-life (t₁/₂) | 3–11 hours | Rodents | |
Cₘₐₓ | 0.5–2.1 µM | Plasma (rodents) |
Therapeutic Applications
Antiviral Activity Against SARS-CoV-2
Chrysin-7-O-β-D-glucuronide inhibits SARS-CoV-2 replication by dual targeting of viral proteases:
-
3CLpro (Mpro): Binds to His41 via hydrogen bonding, disrupting polyprotein processing .
-
PLpro: Interacts with Lys157 and Glu167, inducing conformational changes that impair deubiquitination activity .
In vitro studies on Vero E6 cells demonstrated a half-maximal effective concentration (EC₅₀) of 8.72 µM, outperforming several reference antivirals .
Antioxidant and Anti-Inflammatory Effects
The compound scavenges reactive oxygen species (ROS) and downregulates pro-inflammatory cytokines:
-
IL-1β and IL-6 suppression: Reduces inflammation in macrophage models by inhibiting NF-κB signaling .
-
Oxidative stress mitigation: Enhances cellular glutathione levels and superoxide dismutase activity .
Metabolic Modulation
Chrysin-7-O-β-D-glucuronide inhibits α-glucosidase (IC₅₀: 0.82 mM) and α-amylase (IC₅₀: 1.12 mM), enzymes critical for carbohydrate digestion . This dual inhibition suggests potential in managing postprandial hyperglycemia in diabetic patients .
Alleviation of Chemotherapy-Induced Toxicity
Clinical studies highlight its role in preventing irinotecan-induced diarrhea. By inducing intestinal UGT1A1, it enhances detoxification of SN-38 (irinotecan’s toxic metabolite), reducing GI toxicity without compromising anticancer efficacy .
Synthesis and Analytical Characterization
Extraction and Isolation
Conventional methods involve ethanol extraction of Scutellaria baicalensis roots, followed by chromatographic purification using HP-20 macroporous resin and preparative HPLC . Advanced techniques like high-speed countercurrent chromatography (HSCCC) improve yield and purity .
Synthetic Routes
Semisynthesis from chrysin involves:
-
Protection of 5-OH group: Using tert-butyldimethylsilyl chloride.
-
Glucuronidation: Reaction with glucuronic acid donors (e.g., methyl 2,3,4-tri-O-acetyl-1-O-trichloroacetimidoyl-β-D-glucuronate) under acidic conditions .
-
Deprotection: Removal of silyl and acetyl groups via hydrolysis .
Table 3: Synthetic Yield and Purity Data
Challenges and Future Directions
Bioavailability Enhancement
Strategies to improve systemic delivery include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume